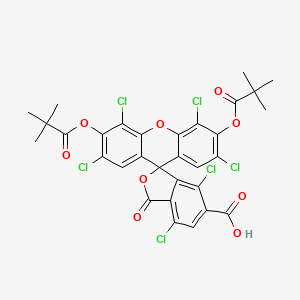

6-HEX dipivaloate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2',4,4',5',7,7'-hexachloro-3',6'-bis(2,2-dimethylpropanoyloxy)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H22Cl6O9/c1-29(2,3)27(41)44-23-14(33)8-11-21(19(23)36)43-22-12(9-15(34)24(20(22)37)45-28(42)30(4,5)6)31(11)17-16(26(40)46-31)13(32)7-10(18(17)35)25(38)39/h7-9H,1-6H3,(H,38,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMRJBLNHSNIGPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=C(C=C2C(=C1Cl)OC3=C(C(=C(C=C3C24C5=C(C(=CC(=C5C(=O)O4)Cl)C(=O)O)Cl)Cl)OC(=O)C(C)(C)C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H22Cl6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

751.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to 6-HEX Dipivaloate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-HEX dipivaloate, a key reagent for fluorescent labeling in molecular biology and drug development. The guide details its chemical properties, experimental applications, and protocols for its use, with a focus on its role in nucleic acid and peptide analysis.

Core Data Presentation

The quantitative properties of this compound are summarized in the table below, providing essential data for experimental design and implementation.

| Property | Value | Citation(s) |

| Molecular Weight | 751.23 g/mol | [1][2] |

| Molecular Formula | C₃₁H₂₂Cl₆O₉ | [1][2] |

| Synonyms | 6-Carboxy-4,7,2',4',5',7'-hexachloro-fluorescein-3',6'-dipivaloate | [1] |

| CAS Number | 1166837-63-3 | |

| Appearance | White to off-white powder | |

| Purity | ≥97% (HPLC) | |

| Solubility | Soluble in DMSO or DMF | |

| Storage Conditions | Store at +4°C, protected from light and moisture. Stable for at least 2 years under these conditions. | |

| Excitation Maximum (λex) | 533 nm | |

| Emission Maximum (λem) | 549 nm |

Application in a Biological Context: Investigating Signaling Pathways

While this compound does not directly participate in signaling pathways, the HEX fluorophore is instrumental in tools designed to study these complex cellular processes. A primary application is in the creation of fluorescently labeled oligonucleotide probes for quantitative real-time PCR (qPCR). These probes allow for the precise measurement of gene expression levels, providing insights into the activity of signaling pathways under various conditions.

For example, a HEX-labeled probe can be designed to target the mRNA of a transcription factor like c-Fos, a downstream target of the MAPK/ERK signaling pathway. By measuring the change in c-Fos mRNA levels after stimulating cells with a growth factor, researchers can quantify the activation of this pathway.

Below is a diagram illustrating the core components of the MAPK/ERK signaling cascade.

Experimental Protocols

Protocol 1: Post-Synthetic Conjugation of this compound to an Amino-Modified Oligonucleotide

This protocol describes the labeling of an oligonucleotide that has been synthesized with a primary amine modification, typically at the 5' or 3' end. The carboxylic acid group of this compound is activated to form an amine-reactive ester, which then couples to the oligonucleotide.

Materials:

-

Amino-modified oligonucleotide, desalted

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Conjugation Buffer: 0.1 M sodium bicarbonate/carbonate buffer, pH 9.0

-

Quenching Reagent: 1.5 M hydroxylamine, pH 8.5 (optional)

-

Desalting columns or HPLC system for purification

Methodology:

-

Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in the conjugation buffer to a final concentration of 1-5 mM.

-

Activation of this compound:

-

In a separate microfuge tube, dissolve this compound in anhydrous DMF or DMSO to a concentration of approximately 10 mg/mL.

-

Add a 1.5-fold molar excess of both EDC and NHS (or Sulfo-NHS) to the dissolved this compound.

-

Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of the amine-reactive NHS-ester.

-

-

Conjugation Reaction:

-

Add the activated this compound solution to the dissolved oligonucleotide. A 10- to 20-fold molar excess of the activated dye over the oligonucleotide is recommended.

-

Vortex the mixture gently and incubate for at least 2 hours at room temperature, protected from light. For convenience, the reaction can proceed overnight.

-

-

Quenching (Optional): To terminate the reaction, add the quenching reagent and incubate for 1 hour at room temperature.

-

Purification:

-

Remove the excess, unreacted dye and byproducts by passing the reaction mixture through a desalting column.

-

For higher purity, the HEX-labeled oligonucleotide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Deblocking Consideration: Standard ammonolysis for deprotecting oligonucleotides can lead to the transformation of the hexachlorofluorescein fluorophore into an undesirable arylacridine derivative. To avoid this, an optimized deblocking method using 15% tert-butylamine in ammonia should be employed during the post-synthesis workup of the labeled oligonucleotide.

Protocol 2: Application of HEX-Labeled Probes in qPCR

This protocol outlines the general workflow for using a HEX-labeled hydrolysis probe (e.g., a TaqMan® probe) in a qPCR experiment to quantify the expression of a target gene.

References

In-Depth Technical Guide: 6-HEX Dipivaloate

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-HEX dipivaloate is a fluorescent probe used in molecular biology and diagnostics. As a derivative of hexachlorofluorescein (HEX), it is primarily employed for the labeling of biomolecules, most notably amine-modified oligonucleotides. Its utility lies in the stable covalent bond it forms with primary amines, enabling the sensitive detection of labeled molecules in various applications such as nucleic acid sequencing, quantitative PCR (qPCR), and hybridization-based assays. This guide provides a comprehensive overview of this compound, including its chemical properties, a detailed experimental protocol for its use in oligonucleotide labeling, and purification methods for the resulting conjugates.

Chemical and Physical Properties

This compound is characterized by its specific chemical structure that facilitates its use as a fluorescent label. The dipivaloate groups enhance the solubility and stability of the molecule.

| Property | Value | Reference |

| CAS Number | 1166837-63-3 | [1] |

| Molecular Formula | C31H22Cl6O9 | [2] |

| Molecular Weight | 751.2 g/mol | [2] |

| IUPAC Name | 2',4,4',5',7,7'-hexachloro-3',6'-bis(2,2-dimethylpropanoyloxy)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | [2] |

Experimental Protocols

The following protocol outlines the general procedure for labeling amine-modified oligonucleotides with this compound and the subsequent purification of the labeled product. This protocol is synthesized from established methods for conjugating amine-reactive fluorescent dyes to oligonucleotides.[3]

Labeling of Amine-Modified Oligonucleotides

This procedure is designed for a 0.1 to 1 mg scale of an amine-modified oligonucleotide.

Materials:

-

Amine-modified oligonucleotide

-

This compound (as an amine-reactive ester, e.g., NHS ester)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

0.1 M Sodium tetraborate buffer, pH 8.5

-

3 M NaCl solution

-

Cold absolute ethanol

-

70% ethanol

-

Deionized water

Procedure:

-

Purification of the Amine-Modified Oligonucleotide:

-

To ensure the removal of any interfering compounds such as triethylamine or Tris, it is recommended to purify the amine-modified oligonucleotide prior to labeling.

-

Dissolve the oligonucleotide (0.1–1 mg) in 100 µL of deionized water.

-

Extract the solution three times with an equal volume of chloroform.

-

Precipitate the oligonucleotide by adding one-tenth volume (10 µL) of 3 M NaCl and two and a half volumes (250 µL) of cold absolute ethanol.

-

Incubate at -20°C for 30 minutes.

-

Centrifuge at approximately 12,000 x g for 30 minutes.

-

Carefully remove the supernatant, wash the pellet with cold 70% ethanol, and briefly air-dry.

-

Dissolve the purified oligonucleotide in the reaction buffer.

-

-

Preparation of Reagents:

-

Prepare a 0.1 M sodium tetraborate buffer by dissolving sodium tetraborate decahydrate in deionized water and adjusting the pH to 8.5 with HCl.

-

Dissolve the this compound amine-reactive ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.

-

-

Conjugation Reaction:

-

Dissolve the purified amine-modified oligonucleotide in the 0.1 M sodium tetraborate buffer, pH 8.5.

-

Add the dissolved this compound solution to the oligonucleotide solution. The optimal molar ratio of dye to oligonucleotide should be determined empirically, but a starting point of a 10-20 fold molar excess of the dye is common.

-

Vortex the mixture gently and incubate for at least 2 hours at room temperature, protected from light. An overnight incubation may also be convenient.

-

Purification of the Labeled Oligonucleotide

Following the labeling reaction, it is crucial to remove the unreacted dye and any unlabeled oligonucleotides. Ion-pair reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for this purpose.

Materials:

-

RP-HPLC system with a C18 column

-

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7

-

Mobile Phase B: Acetonitrile

-

Deionized water

Procedure:

-

Initial Desalting:

-

Before HPLC, it is often beneficial to perform a desalting step to remove excess unconjugated dye. This can be done via ethanol precipitation as described in the oligonucleotide purification step above or using a desalting column.

-

-

RP-HPLC Purification:

-

Equilibrate the C18 column with a low percentage of Mobile Phase B in Mobile Phase A.

-

Inject the desalted labeling reaction mixture onto the column.

-

Elute the oligonucleotide using a gradient of increasing acetonitrile concentration (Mobile Phase B). The more hydrophobic, dye-labeled oligonucleotide will elute later than the unlabeled oligonucleotide.

-

Monitor the elution at 260 nm (for the oligonucleotide) and at the absorbance maximum of HEX (around 535 nm) to identify the labeled product.

-

Collect the fractions containing the purified, labeled oligonucleotide.

-

-

Final Product Preparation:

-

Evaporate the solvent from the collected fractions using a centrifugal evaporator.

-

Redissolve the purified, labeled oligonucleotide in a suitable buffer or deionized water for storage.

-

Visualization of Workflows

Oligonucleotide Labeling Workflow

The following diagram illustrates the key steps in the labeling of an amine-modified oligonucleotide with this compound.

Caption: Workflow for labeling oligonucleotides.

Purification Workflow

This diagram outlines the process for purifying the 6-HEX labeled oligonucleotide from the crude reaction mixture.

Caption: Purification of labeled oligonucleotides.

Conclusion

This compound serves as a valuable tool for the fluorescent labeling of biomolecules, particularly in the field of genomics and molecular diagnostics. Its chemical properties allow for efficient and stable conjugation to amine-modified oligonucleotides. The successful application of this compound is dependent on a well-defined labeling and purification protocol to ensure the quality and purity of the final labeled product. The methodologies and workflows presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this fluorescent probe in their work.

References

An In-depth Technical Guide to 6-HEX Dipivaloate: Applications and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-HEX dipivaloate is a pivotal chemical precursor for the synthesis of 6-HEX (hexachlorofluorescein) labeled biomolecules. This guide delves into the core applications of 6-HEX as a fluorescent probe, with a primary focus on its utility in nucleic acid and peptide analysis. We will explore its chemical properties, detailed experimental protocols for conjugation, and its application in quantitative real-time PCR (qPCR). This document provides structured data, experimental workflows, and a troubleshooting guide to facilitate its effective use in research and development.

Introduction to this compound and 6-HEX

This compound, with the chemical formula C31H22Cl6O9, serves as a protected form of 6-HEX (6-carboxy-4,7,2',4',5',7'-hexachloro-fluorescein). The dipivaloate groups are pivaloyl esters that protect the phenolic hydroxyl groups of the fluorescein core during chemical synthesis, particularly in phosphoramidite-based oligonucleotide synthesis. These protecting groups are subsequently removed during the final deprotection step, yielding the stable and fluorescent 6-HEX moiety.

6-HEX is a widely used fluorescent dye, particularly in the fields of molecular biology and diagnostics. It is frequently employed to label oligonucleotides and peptides for use in techniques such as DNA sequencing, fragment analysis, and quantitative PCR. Its spectral properties, with an excitation maximum around 535 nm and an emission maximum around 556 nm, place it in the yellow-green region of the spectrum, making it compatible with many common fluorescence detection instruments.

Physicochemical and Spectroscopic Properties

The utility of 6-HEX as a fluorescent label is defined by its distinct spectroscopic characteristics. These properties are crucial for designing multiplex assays and selecting appropriate instrumentation.

Table 1: Spectroscopic Properties of 6-HEX

| Property | Value | Reference |

| Excitation Maximum (λex) | 535 nm | [1] |

| Emission Maximum (λem) | 556 nm | [1] |

| Molar Extinction Coefficient (ε) | ~73,000 M⁻¹cm⁻¹ | [2] |

| Fluorescence Quantum Yield (Φ) | ~0.57 | [3] |

| Common Quencher | BHQ-1 | [1] |

Table 2: Recommended Quenchers for 6-HEX in FRET Applications

| Quencher | Absorption Maximum (λabs) | Quenching Range | Notes |

| BHQ-1 | 534 nm | 480 - 580 nm | Excellent spectral overlap with 6-HEX emission, making it a highly efficient quencher for qPCR probes. |

| Dabcyl | 479 nm | 390 - 625 nm | A common quencher, though BHQ-1 often provides better performance for 6-HEX. |

| Eclipse Quencher | 522 nm | 390 - 625 nm | Offers a broad quenching range and high stability. |

Core Applications of 6-HEX Labeled Biomolecules

The primary application of 6-HEX is as a fluorescent reporter in various biochemical and molecular biology assays.

Nucleic Acid Analysis

6-HEX is extensively used to label oligonucleotides for:

-

Quantitative Real-Time PCR (qPCR): As the reporter dye in hydrolysis probes (e.g., TaqMan® probes), Molecular Beacons, and Scorpion® primers.

-

DNA Sequencing and Fragment Analysis: For labeling primers in Sanger sequencing and for fragment analysis in applications like microsatellite genotyping.

-

Fluorescence In Situ Hybridization (FISH): As a probe label for detecting specific DNA or RNA sequences in cells and tissues.

Peptide and Protein Labeling

While less common than its use in oligonucleotides, 6-HEX can be conjugated to peptides and proteins to study:

-

Protein-protein interactions

-

Enzyme activity (as part of a FRET-based substrate)

-

Immunodetection and fluorescence microscopy

It is important to note that 6-HEX is a synthetic fluorophore and is not used to probe specific biological signaling pathways directly. Its role is to provide a detectable signal upon binding or cleavage of the labeled biomolecule.

Experimental Protocols

Oligonucleotide Labeling using 6-HEX Phosphoramidite

This protocol describes the incorporation of a 6-HEX label at the 5'-end of an oligonucleotide during solid-phase synthesis.

Methodology:

-

Synthesis: The oligonucleotide is synthesized on a solid support using standard phosphoramidite chemistry.

-

Labeling: In the final coupling step, 6-HEX phosphoramidite (dissolved in anhydrous acetonitrile to a concentration of 0.1 M) is added instead of a standard nucleotide phosphoramidite. The coupling time is typically around 3 minutes.

-

Deprotection and Cleavage: The synthesized oligonucleotide is cleaved from the solid support and deprotected using concentrated ammonium hydroxide. This step also removes the pivaloyl protecting groups from the 6-HEX moiety. A typical deprotection is carried out for 17 hours at 55°C.

-

Purification: The labeled oligonucleotide is purified using High-Performance Liquid Chromatography (HPLC) to remove unlabeled oligonucleotides and other impurities.

Peptide Labeling using 6-Carboxy-HEX NHS Ester

This protocol outlines a general method for labeling the primary amines (N-terminus or lysine side chains) of a peptide with 6-carboxy-HEX. This requires the hydrolysis of this compound to 6-carboxy-HEX, followed by activation to an N-hydroxysuccinimide (NHS) ester. Alternatively, commercially available 6-HEX NHS ester can be used directly.

Methodology:

-

Peptide Preparation: Dissolve the peptide in a suitable buffer at a concentration of 1-10 mg/mL. A common choice is 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.

-

NHS Ester Preparation: Dissolve the 6-carboxy-HEX NHS ester in an amine-free organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Conjugation: Add a 5-10 fold molar excess of the dissolved NHS ester to the peptide solution. The reaction is typically carried out for 1-2 hours at room temperature with gentle stirring.

-

Purification: The labeled peptide is purified from excess dye and unreacted peptide using size-exclusion chromatography or reverse-phase HPLC.

Using 6-HEX Labeled Probes in qPCR

This section provides a generalized workflow for a hydrolysis probe-based qPCR assay using a 6-HEX labeled probe.

Methodology:

-

Reaction Setup: Prepare a qPCR master mix containing DNA polymerase, dNTPs, reaction buffer, forward and reverse primers, and the 6-HEX labeled probe (typically at a final concentration of 100-250 nM).

-

Template Addition: Add the DNA template to the master mix.

-

Thermal Cycling: Perform qPCR in a real-time PCR instrument with the following typical stages:

-

Initial Denaturation: 95°C for 2-10 minutes.

-

Cycling (40 cycles):

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 60 seconds (fluorescence is read at the end of this step).

-

-

-

Data Analysis: The instrument software plots the fluorescence intensity against the cycle number. The cycle threshold (Ct) value is used to quantify the initial amount of target DNA.

Troubleshooting

Table 3: Troubleshooting Guide for 6-HEX Labeling and Applications

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Labeling Efficiency (Oligonucleotides) | - Incomplete coupling of 6-HEX phosphoramidite.- Degradation of the phosphoramidite. | - Increase coupling time.- Use fresh phosphoramidite solution.- Ensure anhydrous conditions during synthesis. |

| Low Labeling Efficiency (Peptides) | - Incorrect pH of the reaction buffer.- Hydrolysis of the NHS ester.- Steric hindrance at the labeling site. | - Ensure the buffer pH is between 8.3 and 8.5.- Use freshly prepared NHS ester solution.- Consider using a spacer arm (e.g., Ahx) on the dye or peptide. |

| High Background Fluorescence in qPCR | - Probe degradation.- Inefficient quenching. | - Aliquot probes and avoid repeated freeze-thaw cycles.- Ensure the quencher is appropriate for 6-HEX (e.g., BHQ-1).- Optimize probe design to ensure quenching in the unbound state. |

| Unexpected Peaks in HPLC Purification | - Formation of side products during deprotection.- Incomplete removal of protecting groups. | - Modify deprotection conditions (e.g., use milder reagents or shorter times).- Optimize HPLC gradient for better separation. |

Conclusion

This compound is a crucial reagent for the incorporation of the 6-HEX fluorophore into biomolecules. The resulting 6-HEX labeled oligonucleotides and peptides are versatile tools for a wide range of applications in molecular biology and diagnostics, most notably in quantitative PCR. By understanding the chemical principles and following optimized protocols, researchers can effectively utilize 6-HEX to achieve sensitive and reliable detection in their experimental systems. Careful consideration of experimental design, particularly in multiplexed assays, and adherence to best practices for handling fluorescent probes will ensure high-quality, reproducible data.

References

An In-depth Technical Guide to the Synthesis of 6-HEX Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 6-HEX phosphoramidite, a crucial reagent in the manufacturing of fluorescently labeled oligonucleotides for various applications in research, diagnostics, and drug development.

Introduction

6-HEX phosphoramidite, chemically known as [(4,7,2',4',5',7'-hexachloro-3',6'-dipivaloylfluoresceinyl)-6-carboxamidohexyl]-1-O-(2-cyanoethyl)-(N,N-diisopropyl)-phosphoramidite, is a derivative of the fluorescent dye hexachlorofluorescein (HEX). It is widely used for the 5'-labeling of synthetic oligonucleotides. These labeled oligonucleotides are instrumental in various molecular biology techniques, including quantitative PCR (qPCR), fragment analysis, and as probes for in-vitro diagnostics.[1][2] The HEX fluorophore exhibits an absorption maximum at approximately 533 nm and an emission maximum at around 549 nm.[2][3]

This guide outlines the multi-step synthesis of 6-HEX phosphoramidite, detailing the necessary experimental protocols and characterization methods.

Synthesis Pathway

The synthesis of 6-HEX phosphoramidite is a multi-step process that begins with the creation of the hexachlorofluorescein core, followed by functionalization with a linker arm, and finally, phosphitylation to yield the reactive phosphoramidite.

Caption: General synthesis pathway for 6-HEX phosphoramidite.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of 6-HEX phosphoramidite.

Synthesis of 6-Carboxy-HEX

The synthesis of the hexachlorofluorescein core is achieved through a Friedel-Crafts acylation reaction.

Protocol:

-

Combine 4,5-dichlorophthalic anhydride and 4-chlororesorcinol in a reaction vessel.

-

Use methanesulfonic acid as a solvent and catalyst.

-

Heat the mixture to facilitate the condensation reaction. The reaction of resorcinol with 4-carboxyphthalic anhydride is typically conducted at around 85°C.[4]

-

After the reaction is complete, the mixture is cooled and poured into water to precipitate the crude product.

-

The precipitate, a mixture of 5- and 6-carboxy-HEX isomers, is collected by filtration and washed with water.

-

Separation of the 6-carboxy isomer is typically achieved by fractional crystallization or column chromatography.

Protection of Fluorescein Hydroxyl Groups

The phenolic hydroxyl groups of the fluorescein core are protected to prevent side reactions in subsequent steps. Pivaloyl groups are commonly used for this purpose.

Protocol:

-

Suspend 6-carboxy-HEX in a suitable solvent such as pyridine or dichloromethane.

-

Add pivaloyl chloride in a dropwise manner while stirring the mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.

Linker Arm Attachment

A linker arm with a terminal hydroxyl group is attached to the carboxylic acid of the protected 6-carboxy-HEX. This is typically achieved by forming an amide bond.

Protocol:

-

Dissolve the protected 6-carboxy-HEX in an anhydrous solvent like dichloromethane.

-

Activate the carboxylic acid using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of Hydroxybenzotriazole (HOBt).

-

Add 6-amino-1-hexanol to the reaction mixture.

-

Stir the reaction under an inert atmosphere until completion.

-

The product is then worked up and purified by column chromatography.

Phosphitylation

The terminal hydroxyl group of the linker arm is phosphitylated to generate the final phosphoramidite.

Protocol:

-

Dissolve the protected HEX with the linker arm in anhydrous dichloromethane under an inert atmosphere.

-

Add a mild base, such as N,N-diisopropylethylamine (DIPEA).

-

Cool the solution to 0°C and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise.

-

Stir the reaction at room temperature until completion, monitored by TLC or ³¹P NMR.

-

The reaction mixture is then washed, dried, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel.

Purification and Characterization

The purity of the final 6-HEX phosphoramidite is critical for its performance in oligonucleotide synthesis.

Purification

-

Column Chromatography: This is the primary method for purifying the intermediates and the final product.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is used to assess the purity of the final product. A typical method involves a C8 or C18 column with a gradient of acetonitrile in a buffer such as triethylammonium bicarbonate.

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Confirms the presence of the protons in the expected chemical environments.

-

³¹P NMR: This is a key technique for characterizing phosphoramidites. The phosphoramidite signal typically appears in the range of 140 to 155 ppm. A purity of ≥97% by ³¹P NMR is often required. The presence of impurities, such as the corresponding H-phosphonate, can be detected as signals in other regions of the spectrum.

-

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

Data Presentation

| Parameter | Value | Reference |

| Purity (³¹P NMR) | ≥97% | |

| Purity (RP-HPLC) | ≥97.0% | |

| Molecular Weight | 1050.61 g/mol | |

| Excitation Wavelength | 533 - 535 nm | |

| Emission Wavelength | 549 - 559 nm |

Application in Oligonucleotide Synthesis

6-HEX phosphoramidite is used in automated solid-phase oligonucleotide synthesis to label the 5'-terminus of an oligonucleotide.

Caption: Workflow for 5'-labeling of an oligonucleotide with 6-HEX phosphoramidite.

Protocol for Use in Oligonucleotide Synthesis:

-

Dissolution: Dissolve the 6-HEX phosphoramidite in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M).

-

Coupling: A coupling time of 3 minutes is generally recommended for attaching the 6-HEX phosphoramidite to the 5'-terminus of the growing oligonucleotide chain.

-

Cleavage and Deprotection: After synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed using standard conditions, typically with aqueous ammonium hydroxide. It is important to note that under standard ammonolysis conditions, a side reaction can occur where the hexachlorofluorescein is transformed into a non-fluorescent arylacridine derivative. To minimize this, modified deprotection protocols may be necessary.

-

Purification: The labeled oligonucleotide is purified, commonly by HPLC or cartridge purification methods.

Conclusion

The synthesis of 6-HEX phosphoramidite is a complex but well-established process that is fundamental to the production of fluorescently labeled oligonucleotides. Careful control of reaction conditions and rigorous purification are essential to obtain a high-purity product that performs reliably in downstream applications. This guide provides researchers and developers with the necessary information to understand and implement the synthesis and application of this important molecule in the field of drug development and molecular diagnostics.

References

6-HEX Fluorescent Dye: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functionalities of the 6-HEX (hexachlorofluorescein) fluorescent dye, with a particular focus on its application in the synthesis and labeling of oligonucleotides. While often colloquially referenced in the context of oligonucleotide synthesis which involves numerous protecting groups, it is crucial to understand that 6-HEX primarily functions as a fluorescent reporter moiety rather than a protecting group for the oligonucleotide itself. This guide will clarify its role and detail the necessary chemical strategies, including the use of protecting groups on the dye, to successfully incorporate it into biomolecules.

Core Properties of 6-HEX Fluorescent Dye

6-HEX is a derivative of fluorescein, characterized by the presence of six chlorine atoms. This halogenation results in a narrower emission spectrum and a lower pH sensitivity compared to its parent compound, fluorescein (FAM).[1] These properties make 6-HEX a valuable tool in various molecular biology applications, particularly in multiplex assays where spectral overlap between different dyes needs to be minimized.[2]

Spectral and Physicochemical Properties

The key quantitative data for the 6-HEX fluorescent dye are summarized in the table below, providing a comprehensive overview of its performance characteristics.

| Property | Value | References |

| Excitation Maximum (λex) | ~533 - 535 nm | [3][4][5] |

| Emission Maximum (λem) | ~549 - 559 nm | |

| Molar Extinction Coefficient (ε) | ~73,000 - 96,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.30 - 0.57 | |

| Molecular Formula (Acid form) | C₂₁H₆Cl₆O₇ | |

| Molecular Weight (Acid form) | 583 g/mol |

Role in Oligonucleotide Synthesis: A Fluorescent Label

In the context of automated oligonucleotide synthesis, 6-HEX is incorporated as a phosphoramidite reagent. It is crucial to note that during this process, the phenolic hydroxyl groups of the 6-HEX molecule itself are protected, typically with pivaloyl esters, to prevent unwanted side reactions during the synthesis cycles. Therefore, while protecting groups are integral to the use of 6-HEX, the dye itself serves as a label, not a protecting group for the oligonucleotide.

The primary applications of 6-HEX-labeled oligonucleotides include:

-

Real-time PCR (qPCR): Used as a reporter dye in TaqMan probes, Scorpion primers, and Molecular Beacons.

-

DNA Sequencing and Fragment Analysis: Its distinct spectral properties are utilized in multiplex genetic analysis.

-

Fluorescence In Situ Hybridization (FISH): For the visualization of specific nucleic acid sequences in cells and tissues.

Experimental Protocols

Detailed methodologies for the incorporation and handling of 6-HEX in oligonucleotide synthesis are critical for successful experimental outcomes.

Protocol 1: Automated Synthesis of 5'-HEX Labeled Oligonucleotides using Phosphoramidite Chemistry

This protocol outlines the standard procedure for incorporating a 6-HEX label at the 5'-terminus of an oligonucleotide using an automated DNA synthesizer.

Materials:

-

6-HEX phosphoramidite, 6-isomer

-

Anhydrous acetonitrile (diluent)

-

Standard DNA synthesis reagents (activator, capping reagents, oxidizing solution)

-

Controlled Pore Glass (CPG) solid support with the initial nucleoside

-

Cleavage and deprotection reagents (e.g., concentrated ammonium hydroxide)

Workflow:

Caption: Automated synthesis of 5'-HEX labeled oligonucleotides.

Procedure:

-

Preparation of 6-HEX Phosphoramidite Solution: Dissolve the 6-HEX phosphoramidite in anhydrous acetonitrile to a concentration of 0.1 M. This solution is typically stable for 2-3 days.

-

Automated Synthesis: Program the DNA synthesizer to perform the standard synthesis cycles for the desired oligonucleotide sequence. For the final coupling step at the 5'-terminus, use the prepared 6-HEX phosphoramidite solution. A coupling time of 3 minutes is recommended.

-

Cleavage and Deprotection:

-

After synthesis, treat the CPG support with concentrated ammonium hydroxide to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate backbone.

-

Crucially, for 6-HEX labeled oligonucleotides, deprotection should be carried out at room temperature. Heating in ammonium hydroxide can lead to the formation of a byproduct with altered fluorescent properties. A typical deprotection time is 24 hours at room temperature.

-

It has been reported that using a mixture of concentrated aqueous ammonium hydroxide and 40% aqueous methylamine (1:1 v/v) can reduce deprotection time, but may lead to the formation of a minor non-fluorescent side product. To mitigate this, a pre-treatment with ammonium hydroxide for 30 minutes at room temperature before adding methylamine is recommended.

-

-

Purification: Purify the crude HEX-labeled oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the full-length, labeled product from failure sequences and any byproducts.

Protocol 2: Labeling of Alkyne-Modified Oligonucleotides with 6-HEX Azide via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" protocol provides an alternative method for labeling oligonucleotides with 6-HEX post-synthesis.

Materials:

-

Alkyne-modified oligonucleotide

-

6-HEX azide, 6-isomer

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand

-

Sodium ascorbate (to reduce Cu(II) to Cu(I))

-

Anhydrous DMSO

-

Nuclease-free water

Workflow:

Caption: Labeling of oligonucleotides via CuAAC click chemistry.

Procedure:

-

Prepare Stock Solutions:

-

10 mM 6-HEX azide in anhydrous DMSO.

-

100 mM CuSO₄ in nuclease-free water.

-

200 mM THPTA in nuclease-free water.

-

100 mM Sodium ascorbate in nuclease-free water (prepare fresh).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified oligonucleotide, 6-HEX azide stock solution, CuSO₄ stock solution, and THPTA stock solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.

-

Purification:

-

Ethanol Precipitation: Add 1/10th volume of 3 M sodium acetate (pH 5.2) and 2.5 volumes of cold 100% ethanol. Incubate at -20°C for at least 30 minutes, then centrifuge to pellet the DNA. Wash the pellet with 70% ethanol.

-

HPLC Purification: For higher purity, use RP-HPLC. Monitor the elution at both 260 nm (oligonucleotide) and ~535 nm (6-HEX dye). Collect the fractions corresponding to the dual-absorbance peak.

-

-

Analysis: Confirm the successful conjugation and purity of the 6-HEX labeled oligonucleotide using mass spectrometry.

Signaling Pathways and Logical Relationships

While 6-HEX itself is not directly involved in signaling pathways, it is a critical tool for studying them. For instance, HEX-labeled probes are used in qPCR to quantify the expression of genes within a specific pathway. The logical relationship for such an experiment is depicted below.

Caption: Gene expression analysis using 6-HEX labeled probes.

Conclusion

The 6-HEX fluorescent dye is a robust and versatile tool for the labeling of oligonucleotides. Understanding its chemical properties, the necessity of protecting groups on the dye itself during synthesis, and the appropriate protocols for its incorporation and subsequent deprotection are paramount for its successful application in research and diagnostics. By following the detailed methodologies and workflows presented in this guide, researchers can effectively leverage the unique spectral characteristics of 6-HEX to advance their studies in molecular biology, genomics, and drug development.

References

Hexachlorofluorescein (HEX) Dye: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties and applications of hexachlorofluorescein (HEX) dye. It is intended to serve as a detailed resource for professionals utilizing fluorescent technologies in molecular biology, diagnostics, and drug development. This document includes key quantitative data, detailed experimental protocols, and visualizations of relevant workflows.

Core Properties of Hexachlorofluorescein (HEX)

Hexachlorofluorescein is a chlorinated derivative of the fluorescein dye, a modification that significantly influences its spectral properties. The presence of six chlorine atoms red-shifts its excitation and emission spectra compared to fluorescein, making it a versatile fluorophore for multiplexing applications.[1] It is commonly used for labeling oligonucleotides for applications such as quantitative PCR (qPCR), DNA sequencing, and fluorescence in situ hybridization (FISH).[2][3]

Chemical and Physical Properties

The fundamental chemical and physical properties of HEX are summarized in the table below. These properties are essential for understanding the dye's behavior in various experimental conditions.

| Property | Value | Reference(s) |

| Chemical Formula | C20H6Cl6O5 | [4] |

| Molecular Weight | 539.0 g/mol | [4] |

| IUPAC Name | 1',2',4',5',7',8'-hexachloro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |

Spectral Properties

The spectral characteristics of HEX are crucial for its application in fluorescence-based assays. The dye exhibits a distinct absorption and emission profile in the green-yellow region of the visible spectrum. These properties can be influenced by the local chemical environment.

| Spectral Property | Value (nm) | Reference(s) |

| Excitation Maximum (λex) | 533 - 535 nm | |

| Emission Maximum (λem) | 549 - 556 nm |

Photophysical Parameters

The efficiency of HEX as a fluorophore is described by its extinction coefficient and quantum yield. The high extinction coefficient contributes to the brightness of the dye, making it suitable for sensitive detection.

| Photophysical Parameter | Value | Reference(s) |

| Molar Extinction Coefficient (ε) | ~74,000 - 96,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.30 |

Key Applications and Experimental Protocols

HEX is a versatile dye with numerous applications in molecular biology and diagnostics. Its primary use is as a label for oligonucleotides, which then serve as probes or primers in various assays.

Oligonucleotide Labeling

HEX can be conjugated to oligonucleotides post-synthesis, typically to the 5' or 3' terminus. A common and efficient method for this is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." This method is favored for its high yield and mild reaction conditions.

The following diagram illustrates the general workflow for labeling an alkyne-modified oligonucleotide with a HEX-azide derivative.

Caption: Workflow for labeling oligonucleotides with HEX via CuAAC click chemistry.

This protocol describes the labeling of an alkyne-modified oligonucleotide with HEX azide.

Materials:

-

Alkyne-modified oligonucleotide

-

HEX azide 6-isomer

-

Anhydrous DMSO

-

Nuclease-free water

-

Copper(II) sulfate (CuSO₄)

-

THPTA or TBTA ligand

-

Sodium ascorbate

-

Reagents for HPLC purification (e.g., Acetonitrile, TEAA buffer)

-

C18 reverse-phase HPLC column

Procedure:

-

Reagent Preparation:

-

Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.

-

Prepare a 10 mM stock solution of HEX azide in anhydrous DMSO.

-

Prepare a 20 mM stock solution of CuSO₄ in nuclease-free water.

-

Prepare a 100 mM stock solution of the ligand (THPTA or TBTA) in a suitable solvent (e.g., DMSO/water).

-

Prepare a fresh 100 mM stock solution of sodium ascorbate in nuclease-free water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following in order:

-

Alkyne-modified oligonucleotide (to a final concentration of 10-100 µM)

-

Reaction buffer (if required)

-

HEX azide (1.5 to 5 molar equivalents relative to the oligonucleotide)

-

CuSO₄ (to a final concentration of 0.5-1 mM)

-

Ligand (5 molar equivalents relative to CuSO₄)

-

Sodium ascorbate (to a final concentration of 2-5 mM)

-

-

Adjust the final volume with nuclease-free water.

-

-

Incubation:

-

Gently vortex the reaction mixture.

-

Incubate at room temperature for 1-4 hours, ensuring protection from light.

-

-

Purification:

-

Purify the HEX-labeled oligonucleotide from unreacted dye and reagents using reverse-phase HPLC with a C18 column.

-

Monitor the elution at both 260 nm (for the oligonucleotide) and ~535 nm (for the HEX dye).

-

Collect the fractions that show a dual-absorbance peak, which corresponds to the successfully labeled oligonucleotide.

-

Confirm the identity and purity of the product using mass spectrometry.

-

Note on Synthesis: During post-synthetic deprotection of HEX-labeled oligonucleotides with aqueous ammonia, a transformation of the fluorophore to a non-fluorescent arylacridine derivative can occur. To prevent this side reaction and improve the yield of the desired product, it is recommended to add 15-30% (v/v) of tert-butylamine to the aqueous ammonia deprotection solution.

Quantitative Real-Time PCR (qPCR)

HEX-labeled oligonucleotides are frequently used as hydrolysis probes (e.g., TaqMan® probes) in qPCR. In this format, the probe also contains a quencher molecule. When the probe is intact, the quencher suppresses the fluorescence of HEX. During the PCR extension step, the 5' to 3' exonuclease activity of the DNA polymerase degrades the probe, separating HEX from the quencher and leading to an increase in fluorescence that is proportional to the amount of amplified DNA.

The following diagram illustrates the mechanism of a HEX-labeled hydrolysis probe during a qPCR reaction.

Caption: Mechanism of a HEX-labeled hydrolysis probe in a qPCR assay.

This protocol provides a general template for a qPCR assay using a HEX-labeled hydrolysis probe.

Materials:

-

Purified HEX-labeled probe (10 µM working stock)

-

Forward and reverse primers (10 µM working stock)

-

qPCR Master Mix (containing dNTPs, MgCl₂, and a hot-start DNA polymerase)

-

DNA/cDNA template

-

Nuclease-free water

-

qPCR instrument

Procedure:

-

Reaction Setup:

-

On ice, prepare a master mix for the desired number of reactions (including no-template controls and standards). Add an additional 10% volume to account for pipetting errors.

-

For a typical 20 µL reaction, the components are:

Component Volume (µL) Final Concentration qPCR Master Mix (2x) 10 1x Forward Primer (10 µM) 0.4 200 nM Reverse Primer (10 µM) 0.4 200 nM HEX Probe (10 µM) 0.4 200 nM Nuclease-free water 3.8 - | Total Master Mix | 15 | - |

-

Vortex the master mix gently and centrifuge briefly.

-

-

Plate Setup:

-

Aliquot 15 µL of the master mix into each well of a qPCR plate.

-

Add 5 µL of your DNA/cDNA template or nuclease-free water (for no-template controls) to the respective wells.

-

Seal the plate securely, vortex, and centrifuge briefly to collect the contents at the bottom of the wells.

-

-

Thermal Cycling:

-

Set up the thermal cycler with the appropriate program. A typical program includes:

-

Initial Denaturation: 95°C for 2-5 minutes (to activate the polymerase).

-

Cycling (40 cycles):

-

Denaturation: 95°C for 10-15 seconds.

-

Annealing/Extension: 60°C for 30-60 seconds (acquire fluorescence data at the end of this step).

-

-

-

Ensure that the instrument is set to detect fluorescence in the HEX channel.

-

-

Data Analysis:

-

Analyze the amplification curves and determine the quantification cycle (Cq) values for each sample.

-

Use the Cq values to quantify the initial amount of target nucleic acid in your samples.

-

DNA Sequencing and Fluorescence In Situ Hybridization (FISH)

HEX-labeled oligonucleotides can also serve as primers in Sanger DNA sequencing, generating fluorescently labeled fragments that are detected during capillary electrophoresis. In FISH, HEX-labeled probes are used to bind to specific DNA or RNA sequences within cells or tissues, allowing for the visualization and localization of these sequences under a fluorescence microscope.

While specific protocols for these applications must be optimized for the particular experimental system, general methodologies can be adapted for the use of HEX-labeled oligonucleotides. For Sanger sequencing, the HEX-labeled primer is incorporated into the cycle sequencing reaction, and the detection system of the automated sequencer is set to monitor the appropriate emission wavelength for HEX. For FISH, a general protocol involves sample preparation and fixation, permeabilization, probe hybridization, post-hybridization washes, and visualization. The hybridization and wash temperatures are critical and depend on the sequence and length of the probe.

Stability and Environmental Sensitivity

The performance of any fluorophore can be affected by environmental factors. Understanding the stability and sensitivity of HEX is crucial for designing robust experiments and interpreting results accurately.

Photostability

Fluorescein and its derivatives are known to be susceptible to photobleaching upon prolonged exposure to intense light. The chlorination of the fluorescein core in HEX is generally expected to increase its photostability compared to the parent fluorescein molecule. However, it is always recommended to protect HEX-labeled reagents from light as much as possible by storing them in the dark and minimizing light exposure during experiments.

pH Sensitivity

The fluorescence of chlorinated fluoresceins is pH-dependent. These dyes tend to have lower pKa values than fluorescein, making them strongly fluorescent in the physiological pH range of 6.8-7.4. The fluorescence intensity of chlorinated fluoresceins generally decreases in acidic environments (pH 3.5-7.0). This property is important to consider in experiments where the local pH may vary, such as in certain cellular compartments. While the fluorescence of HEX is generally stable at physiological pH, significant deviations from this range could impact the fluorescence output and should be considered during experimental design and data interpretation.

Conclusion

Hexachlorofluorescein is a robust and versatile fluorescent dye with significant utility in molecular biology and diagnostics. Its favorable spectral properties, high extinction coefficient, and established conjugation chemistries make it an excellent choice for applications requiring sensitive detection, particularly in qPCR and other nucleic acid-based assays. By understanding its core properties and following optimized experimental protocols, researchers can effectively leverage HEX to achieve high-quality, reproducible results.

References

6-HEX (6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein): A Technical Guide to Excitation and Emission Spectra for Researchers

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals utilizing the fluorescent dye 6-HEX (6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein). This document provides detailed information on its spectral properties, experimental protocols for its application, and troubleshooting considerations.

Core Spectrofluorometric Properties of 6-HEX

6-HEX is a hexachlorinated derivative of the fluorescein dye, widely employed as a fluorescent label for biomolecules, particularly oligonucleotides used in nucleic acid sequencing and quantitative real-time polymerase chain reaction (qPCR).[1][2] Its spectral characteristics fall within the yellow-green region of the visible spectrum.

The key quantitative spectral and physical properties of 6-HEX are summarized in the table below for easy reference and comparison. These values are essential for designing experiments and selecting appropriate instrumentation.

| Property | Value | Source(s) |

| Excitation Maximum (λex) | 533 - 535 nm | [3][4][5] |

| Emission Maximum (λem) | 549 - 559 nm | |

| Molar Extinction Coefficient (ε) | 73,000 - 96,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (QY) | ~0.57 | |

| Molecular Weight | ~582.97 g/mol (acid form) |

Principle of Fluorescence

The phenomenon of fluorescence, which is central to the application of 6-HEX, can be visualized through a Jablonski diagram. This diagram illustrates the electronic transitions that occur when a fluorophore absorbs and subsequently emits light.

Experimental Protocols

Detailed methodologies for common applications of 6-HEX are provided below. These protocols serve as a starting point and may require optimization for specific experimental conditions.

Protocol 1: Labeling of Amino-Modified Oligonucleotides with 6-HEX, Succinimidyl Ester (SE)

This protocol describes the covalent attachment of 6-HEX to oligonucleotides containing a primary amine.

Materials:

-

Amino-modified oligonucleotide

-

6-HEX, SE (Succinimidyl Ester)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

0.1 M Sodium Bicarbonate buffer, pH 8.3

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

1X Phosphate Buffered Saline (PBS)

Procedure:

-

Prepare Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.

-

Prepare Dye Stock Solution: Allow the vial of 6-HEX, SE to warm to room temperature. Add a sufficient volume of anhydrous DMSO to create a 10 mM stock solution. Vortex to dissolve completely.

-

Labeling Reaction: Add a 10-20 fold molar excess of the 6-HEX, SE stock solution to the oligonucleotide solution. Mix gently and incubate for 1-2 hours at room temperature, protected from light.

-

Purification: Separate the labeled oligonucleotide from the unreacted dye using a size-exclusion chromatography column. Elute with 1X PBS.

-

Quantification: Determine the concentration of the labeled oligonucleotide and the degree of labeling by measuring the absorbance at 260 nm (for the oligonucleotide) and ~533 nm (for 6-HEX).

Protocol 2: Quantitative PCR (qPCR) using a 6-HEX Labeled TaqMan® Probe

This protocol outlines the use of a 6-HEX labeled hydrolysis probe for the detection and quantification of a specific DNA target.

Materials:

-

DNA template

-

Forward and reverse primers

-

6-HEX labeled TaqMan® probe (with a suitable quencher, e.g., BHQ-1®)

-

qPCR Master Mix (containing DNA polymerase, dNTPs, and buffer)

-

Nuclease-free water

-

qPCR instrument

Procedure:

-

Reaction Setup: Prepare the qPCR reaction mixture in a total volume of 20 µL per reaction. A typical setup includes:

-

10 µL of 2X qPCR Master Mix

-

1 µL of 20X Primer/Probe Mix (containing 18 µM of each primer and 5 µM of the 6-HEX probe)

-

1-5 µL of DNA template

-

Nuclease-free water to a final volume of 20 µL

-

-

Thermal Cycling: Program the qPCR instrument with a standard thermal cycling protocol:

-

Initial Denaturation: 95°C for 10 minutes

-

Cycling (40 cycles):

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 60 seconds

-

-

-

Data Acquisition: Set the instrument to detect the fluorescence signal from the 6-HEX channel during the annealing/extension step of each cycle.

-

Data Analysis: Analyze the amplification curves and determine the cycle threshold (Ct) values for quantification.

Protocol 3: Fluorescence In Situ Hybridization (FISH) with a 6-HEX Labeled Probe

This general protocol can be adapted for the detection of specific DNA or RNA sequences in cells or tissues using a 6-HEX labeled probe.

Materials:

-

Specimen (cells on a slide or tissue section)

-

6-HEX labeled DNA or RNA probe

-

Hybridization buffer (containing formamide and SSC)

-

Wash buffers (e.g., SSC of varying concentrations)

-

DAPI counterstain

-

Antifade mounting medium

-

Fluorescence microscope with appropriate filter sets for DAPI and 6-HEX

Procedure:

-

Sample Preparation: Fix, permeabilize, and pre-treat the specimen to allow for probe penetration.

-

Denaturation: Denature the probe and the target DNA in the specimen by heating to 75-85°C for 5-10 minutes.

-

Hybridization: Apply the denatured probe to the specimen, cover with a coverslip, and incubate overnight at 37-42°C in a humidified chamber.

-

Washing: Perform a series of stringent washes with pre-warmed wash buffers to remove unbound and non-specifically bound probes.

-

Counterstaining: Stain the nuclei with DAPI.

-

Mounting: Mount the coverslip using an antifade mounting medium.

-

Imaging: Visualize the fluorescent signals using a fluorescence microscope equipped with a filter set appropriate for 6-HEX (e.g., excitation ~530-545 nm, emission ~555-570 nm).

Troubleshooting and Stability

Common Issues in Labeling:

-

Low Labeling Efficiency: Ensure the pH of the reaction buffer is optimal (pH 8.3-9.0 for NHS esters). Use fresh, anhydrous DMSO for dissolving the dye. The protein or oligonucleotide to be labeled should be free of amine-containing buffers (e.g., Tris).

-

Precipitation of Protein: Some proteins may precipitate in the presence of organic solvents. Perform a trial labeling on a small scale first.

Stability and Storage of Labeled Oligonucleotides:

-

For long-term storage, it is recommended to store 6-HEX labeled oligonucleotides at -20°C in a TE buffer (10 mM Tris, 0.1 mM EDTA, pH 7.5-8.0).

-

Protect fluorescently labeled oligonucleotides from light to prevent photobleaching.

-

Avoid repeated freeze-thaw cycles by storing in aliquots.

This guide provides a foundational understanding of the spectral properties and applications of 6-HEX. For specific applications, further optimization of the provided protocols may be necessary to achieve the best results. Always refer to the manufacturer's instructions for specific reagents and instruments.

References

- 1. Fluorescent in situ hybridisation (FISH) — Knowledge Hub [genomicseducation.hee.nhs.uk]

- 2. bionano.com [bionano.com]

- 3. abyntek.com [abyntek.com]

- 4. A quick and simple FISH protocol with hybridization-sensitive fluorescent linear oligodeoxynucleotide probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescence In Situ Hybridization (FISH) protocol - Creative BioMart [creativebiomart.net]

Technical Guide: Physicochemical Properties and Applications of 6-HEX Dipivaloate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and handling of 6-HEX dipivaloate, a key fluorescent probe utilized in various biochemical and molecular biology applications. This document outlines its known solubility characteristics, provides a detailed experimental protocol for solubility determination, and illustrates a common experimental workflow.

Introduction to this compound

This compound, with the full chemical name 6-Carboxy-4,7,2',4',5',7'-hexachloro-fluorescein-3',6'-dipivaloate, is a derivative of the hexachlorofluorescein (HEX) dye. The dipivaloate groups render the molecule lipophilic and are typically cleaved by intracellular esterases, releasing the fluorescent HEX molecule. This property, along with its spectral characteristics, makes it a valuable tool for labeling nucleic acids and other biomolecules.

Solubility of this compound

Qualitative Solubility:

This compound is known to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Quantitative Solubility Data (Estimated):

The following table summarizes the available quantitative solubility data for closely related fluorescein derivatives. These values can serve as a useful estimation for dissolving this compound.

| Compound | Solvent | Approximate Solubility (mg/mL) |

| 5(6)-Carboxyfluorescein | Ethanol | 5 |

| DMSO | 0.5 | |

| DMF | 1 | |

| 5(6)-Carboxyfluorescein diacetate | DMSO | 30 |

| DMF | 50 |

Experimental Protocol: Determination of Solubility

The following is a generalized, yet detailed, protocol for determining the solubility of a solid compound like this compound in a given solvent.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid powder)

-

Solvent of interest (e.g., DMSO, DMF)

-

Analytical balance (accurate to at least 0.1 mg)

-

Vials with screw caps

-

Vortex mixer or magnetic stirrer with stir bars

-

Constant temperature incubator or water bath

-

Microcentrifuge

-

Calibrated pipettes

-

Spectrophotometer or HPLC system for concentration measurement

Procedure:

-

Preparation of Solvent: Ensure the solvent is of high purity and degassed if necessary to avoid bubble formation.

-

Initial Weighing: Accurately weigh a small amount of this compound into a clean, dry vial. Record the mass.

-

Solvent Addition: Add a known volume of the solvent to the vial.

-

Dissolution: Cap the vial tightly and vortex or stir the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature.

-

Observation: Visually inspect the solution for any undissolved solid.

-

Incremental Addition: If all the solid has dissolved, add a further accurately weighed amount of this compound to the vial. Repeat steps 4 and 5.

-

Reaching Saturation: Continue the incremental addition until a small amount of undissolved solid remains, indicating that the solution is saturated.

-

Equilibration: Allow the saturated solution to equilibrate by stirring or agitating at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Solid: Centrifuge the vial at high speed to pellet the undissolved solid.

-

Sample Dilution and Analysis: Carefully pipette a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Concentration Determination: Measure the concentration of this compound in the diluted supernatant using a pre-calibrated spectrophotometer (at the absorbance maximum of the dye) or an HPLC system.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Measured Concentration × Dilution Factor × Volume of Solvent) / Initial Volume of Supernatant

Experimental Workflow and Visualization

A primary application of 6-HEX derivatives is in the fluorescent labeling of oligonucleotides for use in techniques such as PCR and DNA sequencing. The following diagram illustrates a typical workflow for this process.

Caption: Workflow for fluorescent labeling of oligonucleotides with a 6-HEX derivative.

This workflow outlines the key stages from the initial synthesis of an amine-modified oligonucleotide to the final purified and quality-controlled fluorescently labeled product, ready for use in downstream applications.

Methodological & Application

Application Notes: Cleavage of Dipivaloate from 6-HEX for Fluorogenic Activation

Audience: Researchers, scientists, and drug development professionals.

Introduction 6-HEX is a fluorescent dye based on the hexachlorofluorescein scaffold, with an emission maximum in the yellow spectrum (approx. 556 nm).[1] In many applications, particularly in cell-based assays and as probes for enzymatic activity, the hydroxyl groups of the fluorescein core are protected with ester groups. This modification serves two primary purposes: it often quenches the fluorescence of the dye, rendering it a "caged" or fluorogenic probe, and it increases lipophilicity, which can enhance cell membrane permeability.[2]

The dipivaloate ester of 6-HEX (6-HEX dipivaloate) is a derivative where the two phenolic hydroxyls are protected by pivaloyl groups. The pivaloyl group is a sterically hindered ester that is substantially more stable than simpler acyl groups like acetates.[3][4] Cleavage of these pivaloate groups is a critical step to unmask the hydroxyls, restore the fluorophore's structure, and generate a fluorescent signal. This deprotection can be achieved through chemical hydrolysis (saponification) or enzymatic cleavage by esterases. These notes provide detailed protocols for both chemical and enzymatic cleavage of this compound.

Application 1: Chemical Cleavage via Base-Catalyzed Hydrolysis

This protocol details the chemical deprotection of this compound to yield the active 6-HEX fluorophore. Base-catalyzed hydrolysis, or saponification, is an effective and irreversible method for cleaving ester bonds.[5] Due to the steric hindrance of the pivaloyl group, stronger basic conditions or elevated temperatures may be required compared to the cleavage of simpler esters like acetates.

Experimental Protocol: Saponification of this compound

-

Reagent Preparation :

-

Prepare a 1 M solution of sodium hydroxide (NaOH) in deionized water.

-

Prepare a stock solution of this compound (e.g., 10 mM) in a suitable organic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

-

Reaction Setup :

-

In a clean glass vial, add 1 mL of methanol.

-

Add 100 µL of the 10 mM this compound stock solution to the methanol and mix thoroughly.

-

Add 200 µL of the 1 M NaOH solution to initiate the hydrolysis reaction. The final concentrations will be approximately 0.83 mM substrate and 167 mM NaOH.

-

-

Reaction Conditions :

-

Seal the vial and place it in a heating block or water bath set to 55-65°C.

-

Allow the reaction to proceed for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material and the appearance of the more polar 6-HEX product.

-

-

Work-up and Purification :

-

After the reaction is complete (as determined by TLC/HPLC), cool the mixture to room temperature.

-

Neutralize the reaction by adding 1 M hydrochloric acid (HCl) dropwise until the pH is approximately 7.

-

Remove the organic solvent (methanol) under reduced pressure using a rotary evaporator.

-

The resulting aqueous solution containing the 6-HEX product can be used directly or further purified by reverse-phase HPLC if high purity is required.

-

Data Presentation: Chemical Cleavage Conditions

The following table summarizes typical conditions for the base-catalyzed cleavage of pivaloate esters. Optimization may be required based on the specific substrate and desired reaction time.

| Parameter | Condition A (Standard) | Condition B (Accelerated) | Notes |

| Base | K₂CO₃ in MeOH/H₂O | NaOH in MeOH/H₂O | NaOH is a stronger base and will accelerate the reaction. |

| Concentration | 1.5 equivalents | 2.0 equivalents | An excess of base ensures the irreversible reaction goes to completion. |

| Temperature | 40 °C | 60 °C | Higher temperatures are often needed to overcome the steric hindrance of the pivaloyl group. |

| Reaction Time | 4 - 8 hours | 1 - 3 hours | Monitor by TLC or LC-MS for completion. |

| Expected Yield | > 90% | > 95% | Yields are typically high for saponification reactions. |

Application 2: Enzymatic Cleavage for In Vitro Esterase Activity Assays

This compound can serve as a fluorogenic substrate for detecting esterase activity. In this application, the non-fluorescent substrate is cleaved by an enzyme to produce the highly fluorescent 6-HEX. This method is valuable for high-throughput screening of enzyme inhibitors or for quantifying esterase activity in biological samples. Enzymes like porcine liver esterase (PLE) or lipases from Candida antarctica (CAL-A) are known to hydrolyze sterically hindered esters.

Experimental Protocol: Fluorometric Esterase Assay

-

Reagent Preparation :

-

Assay Buffer : Prepare a suitable buffer, e.g., 50 mM Tris-HCl or phosphate buffer, pH 7.4.

-

Substrate Stock : Prepare a 10 mM stock solution of this compound in DMSO.

-

Enzyme Stock : Prepare a stock solution of the desired esterase (e.g., Porcine Liver Esterase) at 1 mg/mL in the assay buffer. Keep on ice.

-

-

Assay Procedure :

-

Set up the reaction in a 96-well microplate (black, clear bottom is recommended for fluorescence measurements).

-

For each well, prepare a 200 µL reaction mixture. Add 196 µL of Assay Buffer.

-

Add 2 µL of the 10 mM substrate stock solution and mix. The final substrate concentration will be 100 µM.

-

Optional: Add potential inhibitors and incubate for 10-15 minutes.

-

Initiate the reaction by adding 2 µL of the enzyme stock solution.

-

Immediately place the microplate in a fluorescence plate reader.

-

-

Data Acquisition :

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.

-

Excitation Wavelength : ~535 nm

-

Emission Wavelength : ~556 nm

-

The rate of increase in fluorescence is directly proportional to the enzyme activity.

-

Data Presentation: Sample Enzymatic Assay Data

This table shows representative data from an esterase assay using this compound as a substrate.

| Sample | Enzyme Conc. (µg/mL) | Substrate Conc. (µM) | Initial Rate (RFU/min) | Fold Change (30 min) |

| Negative Control | 0 | 100 | 5 | 1.1x |

| Standard Assay | 10 | 100 | 850 | 45x |

| Inhibited Assay | 10 (+ Inhibitor) | 100 | 120 | 7.5x |

| High Enzyme | 20 | 100 | 1650 | 80x |

| (RFU = Relative Fluorescence Units) |

Visualizations

Workflow for Fluorogenic Probe Activation

Caption: General workflow for the activation and detection of a this compound probe.

Mechanism of Intracellular Probe Activation

Caption: Activation of this compound by intracellular esterases after cell entry.

References

- 1. HEX, Hexachlorofluorescein Oligonucleotide Labeling [biosyn.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]

- 5. chemguide.co.uk [chemguide.co.uk]

Deprotection of 6-HEX Labeled Oligonucleotides: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexachlorofluorescein (HEX) is a widely used fluorescent dye for labeling oligonucleotides, particularly for applications in real-time PCR, fragment analysis, and hybridization-based assays. The final step in the synthesis of these labeled oligonucleotides is the removal of protecting groups from the nucleobases, the phosphate backbone, and the dye itself, a process known as deprotection. However, the HEX dye is known for its sensitivity to the harsh basic conditions typically used for standard oligonucleotide deprotection, which can lead to dye degradation and the formation of fluorescent impurities.[1][2] This can compromise the quality and performance of the labeled oligonucleotide probes.

This application note provides detailed protocols for the deprotection of 6-HEX labeled oligonucleotides, offering strategies to minimize dye degradation and ensure the synthesis of high-quality fluorescent probes.

Data Presentation: Comparison of Deprotection Methods

The choice of deprotection reagent and conditions significantly impacts the stability of the 6-HEX label. The following table summarizes the outcomes of different deprotection strategies.

| Deprotection Reagent | Temperature | Duration | Outcome on 6-HEX Labeled Oligonucleotides | Reference |

| Concentrated Ammonium Hydroxide | 55°C | 17 hours | Standard condition for nucleobase deprotection, but can cause considerable degradation of the HEX dye.[1] | [3] |

| Concentrated Ammonium Hydroxide | Room Temp | 24 hours | Milder condition that reduces HEX degradation compared to elevated temperatures.[4] | |

| AMA (Ammonium Hydroxide/Methylamine, 1:1) | 65°C | 10 minutes | Rapid deprotection, but can lead to approximately 10% degradation of the HEX dye and the formation of a non-fluorescent side product. | |

| Modified AMA | Room Temp | 30 min (NH4OH), then 65°C | 10 min (AMA) | This two-step procedure is designed to minimize the formation of side products. |

| Potassium Carbonate (0.05 M in Methanol) | Room Temp | 4-24 hours | An ultra-mild condition suitable for very sensitive dyes. However, it may be inefficient at removing pivaloyl protecting groups from the HEX fluorophore. |

Experimental Workflows and Logical Relationships

The following diagram illustrates the decision-making process and experimental workflow for the deprotection of 6-HEX labeled oligonucleotides.

Caption: Decision workflow for 6-HEX oligonucleotide deprotection.

Experimental Protocols

Protocol 1: Standard Deprotection with Ammonium Hydroxide (Reduced Temperature)

This protocol is a milder alternative to high-temperature deprotection with ammonium hydroxide, aiming to reduce HEX degradation.

Materials:

-

Concentrated ammonium hydroxide (28-30%)

-

Synthesized 6-HEX labeled oligonucleotide on controlled pore glass (CPG) support in a synthesis column or vial.

-

Heating block or incubator set to room temperature.

-

Microcentrifuge tubes.

-

SpeedVac or lyophilizer.

Procedure:

-

Transfer the CPG support with the synthesized oligonucleotide to a screw-cap vial.

-

Add 1 mL of concentrated ammonium hydroxide to the vial.

-

Seal the vial tightly.

-

Incubate at room temperature for 24 hours.

-

After incubation, centrifuge the vial to pellet the CPG support.

-

Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube.

-

Dry the oligonucleotide solution using a SpeedVac or by lyophilization.

-

Resuspend the dried oligonucleotide in an appropriate buffer for quantification and purification.

Protocol 2: Modified AMA Deprotection

This two-step protocol using a combination of ammonium hydroxide and AMA is designed to minimize the formation of a non-fluorescent side product associated with direct AMA treatment.

Materials:

-

Concentrated ammonium hydroxide (28-30%)

-

40% aqueous methylamine solution

-

Synthesized 6-HEX labeled oligonucleotide on CPG support.

-

Heating block set to 65°C.

-

Microcentrifuge tubes.

-

SpeedVac or lyophilizer.

Procedure:

-

Place the CPG support with the synthesized oligonucleotide in a screw-cap vial.

-

Add 0.5 mL of concentrated ammonium hydroxide to the vial.

-

Seal the vial and incubate at room temperature for 30 minutes.

-

Add 0.5 mL of 40% aqueous methylamine to the vial to form the AMA solution (1:1 v/v).

-

Reseal the vial and incubate at 65°C for 10 minutes.

-

Cool the vial to room temperature and centrifuge to pellet the CPG.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Dry the oligonucleotide solution using a SpeedVac or lyophilizer.

-

Resuspend the oligonucleotide in a suitable buffer for further processing.

Signaling Pathways and Logical Relationships

The degradation of the HEX dye during deprotection is a chemical process. The following diagram illustrates the relationship between the deprotection conditions and the potential degradation pathway.

Caption: HEX dye stability under different deprotection conditions.

Conclusion

The successful deprotection of 6-HEX labeled oligonucleotides requires careful consideration of the reaction conditions to preserve the integrity of the fluorescent dye. While standard high-temperature deprotection with ammonium hydroxide is effective for removing protecting groups from the oligonucleotide itself, it can be detrimental to the HEX label. Milder conditions, such as room temperature incubation with ammonium hydroxide or a modified AMA protocol, are recommended to obtain high-purity 6-HEX labeled oligonucleotides. For applications requiring the utmost spectral purity, the use of a more robust dye analog, such as SIMA (HEX), which is more stable to standard deprotection conditions, should be considered. Following purification, it is crucial to perform quality control analysis, including mass spectrometry and fluorescence spectroscopy, to confirm the identity and purity of the final product.

References

Application Notes and Protocols for 6-HEX Phosphoramidite in DNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction